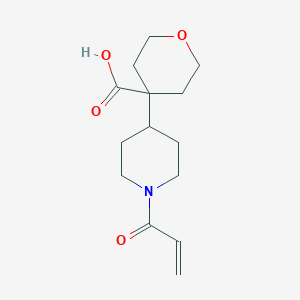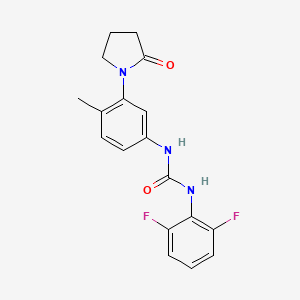![molecular formula C10H22Cl2N2 B2410221 1-Methyl-1,9-diazaspiro[5.5]undecaneaminehydrochloride CAS No. 2378507-14-1](/img/structure/B2410221.png)
1-Methyl-1,9-diazaspiro[5.5]undecaneaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,9-diazaspiro[5.5]undecaneaminehydrochloride, also known as spiperone, is a chemical compound that belongs to the class of butyrophenones. It is commonly used in scientific research to study the dopamine receptor system, as it acts as a selective antagonist of the D2 dopamine receptor.
Applications De Recherche Scientifique
Biological Activity and Synthesis
1-Methyl-1,9-diazaspiro[5.5]undecaneaminehydrochloride and related 1,9-diazaspiro[5.5]undecanes have shown potential for the treatment of various disorders, including obesity, pain, immune system disorders, cell signaling, cardiovascular, and psychotic disorders. Their biological activity and synthesis have been extensively studied, focusing on compounds ring-fused with arenes and heteroarenes and/or containing a carbonyl group at position 2 (Blanco‐Ania, Heus, & Rutjes, 2017).
Novel Spiro Scaffolds for Drug Discovery
Inspired by bioactive natural products, novel spiro scaffolds like 1,9-diazaspiro[5.5]undecane have been designed for drug discovery. These scaffolds are synthesized using robust methods and are useful as building blocks for lead generation in drug discovery, indicating their versatility in medicinal chemistry (Jenkins et al., 2009).
Photophysical Studies and Solvatochromic Analysis
Studies on diazaspiro[5.5]undecane compounds, including photophysical and solvatochromic analyses, have been conducted. These studies include synthesis, spectral property analysis, and the investigation of solvent effects on these properties, demonstrating the compounds' utility in various scientific applications (Aggarwal & Khurana, 2015).
Catalyst-Free Synthesis of Nitrogen-Containing Heterocycles
Catalyst-free synthesis methods for nitrogen-containing spiro heterocycles, such as 1,9-diazaspiro[5.5]undecanes, have been developed. These methods emphasize high yields and short reaction times, showcasing the efficiency of modern synthetic techniques in creating complex molecular structures (Aggarwal, Vij, & Khurana, 2014).
Applications in Treating Chemokine-Mediated Diseases
Compounds derived from 3,9-diazaspiro[5.5]undecane have been studied as CCR8 antagonists, useful in treating chemokine-mediated diseases such as respiratory disorders, asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Antihypertensive Potential
Studies on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecanes have demonstrated significant antihypertensive potential, particularly in the spontaneously hypertensive rat model. This research provides insights into the potential use of these compounds in managing hypertension (Clark et al., 1983).
Synthesis of 3,9-Diazaspiro[5.5]undecanes via Spirocyclization
Intramolecular spirocyclization techniques have been developed for constructing 3,9-diazaspiro[5.5]undecane derivatives. This method involves activating the pyridine ring and adding a β-dicarbonyl nucleophile, highlighting advancements in chemical synthesis methods (Parameswarappa & Pigge, 2011).
Microwave-Assisted Solid-Phase Synthesis
The microwave-assisted solid-phase synthesis of 3,9-diazaspiro[5.5]undecanes has been reported, showcasing the efficiency of modern synthetic methods in producing these complex molecular structures (Macleod et al., 2006).
Mécanisme D'action
Target of Action
1-Methyl-1,9-diazaspiro[5.5]undecaneaminehydrochloride is a complex compound that interacts with multiple targets. Compounds with similar structures have been used for the treatment of various disorders such as obesity, pain, immune system disorders, cell signaling issues, cardiovascular diseases, and psychotic disorders .
Biochemical Pathways
Based on the disorders it is used to treat, it can be inferred that it may affect pathways related to metabolism (in the case of obesity), pain signaling, immune response, cell signaling, cardiovascular function, and neurotransmission (in the case of psychotic disorders) .
Result of Action
Given the disorders it is used to treat, it can be inferred that it may have effects on fat cells (in the case of obesity), pain receptors, immune cells, signaling molecules, heart cells, and neurons (in the case of psychotic disorders) .
Propriétés
IUPAC Name |
1-methyl-1,9-diazaspiro[5.5]undecane;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-12-9-3-2-4-10(12)5-7-11-8-6-10;;/h11H,2-9H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZYXHHJYCNINS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC12CCNCC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


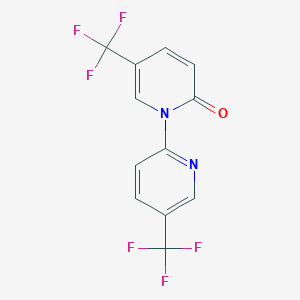
![Ethyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate](/img/structure/B2410140.png)



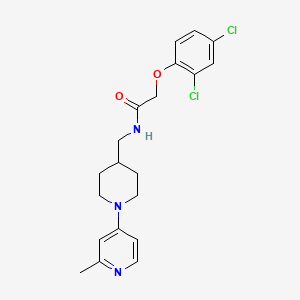
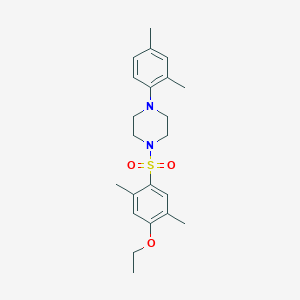
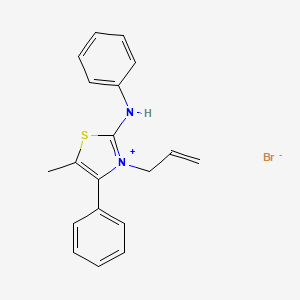
![(E)-4-(Dimethylamino)-N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]but-2-enamide](/img/structure/B2410151.png)
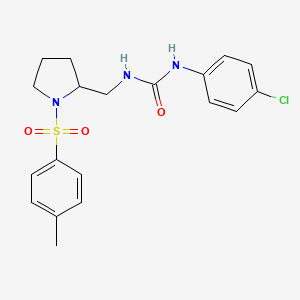
![N-(3,5-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2410155.png)
